
N-Succinyl-ile-ile-trp 7-amido-4-methylcoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Succinyl-ile-ile-trp 7-amido-4-methylcoumarin: is a synthetic compound commonly used as a protease substrate. It is characterized by its empirical formula C37H45N5O8 and a molecular weight of 687.78 g/mol . This compound is particularly valuable in biochemical research due to its ability to act as a fluorogenic substrate for various proteases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Succinyl-ile-ile-trp 7-amido-4-methylcoumarin involves multiple steps, including the coupling of amino acids and the attachment of the 7-amido-4-methylcoumarin moiety. The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows standard peptide synthesis protocols. This includes the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain .
Analyse Des Réactions Chimiques
Types of Reactions: N-Succinyl-ile-ile-trp 7-amido-4-methylcoumarin primarily undergoes hydrolysis reactions when exposed to proteases. This hydrolysis results in the cleavage of the peptide bond, releasing the fluorescent 7-amido-4-methylcoumarin moiety .
Common Reagents and Conditions: The hydrolysis reactions typically occur under physiological conditions, with the presence of specific proteases such as trypsin or chymotrypsin . The reactions are often carried out at a pH of around 7.5, which is optimal for many proteases .
Major Products: The major product formed from the hydrolysis of this compound is the fluorescent compound 7-amido-4-methylcoumarin . This product is used as an indicator of protease activity .
Applications De Recherche Scientifique
N-Succinyl-ile-ile-trp 7-amido-4-methylcoumarin has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Succinyl-ile-ile-trp 7-amido-4-methylcoumarin involves its cleavage by specific proteases. The compound is designed to be a substrate for these enzymes, which recognize and hydrolyze the peptide bond between the amino acids and the 7-amido-4-methylcoumarin moiety . Upon cleavage, the fluorescent 7-amido-4-methylcoumarin is released, allowing for the quantification of protease activity .
Comparaison Avec Des Composés Similaires
Comparison: N-Succinyl-ile-ile-trp 7-amido-4-methylcoumarin is unique due to its specific amino acid sequence, which makes it a suitable substrate for a distinct set of proteases. Compared to similar compounds, it offers a different specificity and sensitivity in detecting protease activity .
Propriétés
Formule moléculaire |
C37H45N5O8 |
|---|---|
Poids moléculaire |
687.8 g/mol |
Nom IUPAC |
4-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-3-(1H-indol-3-yl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C37H45N5O8/c1-6-20(3)33(41-30(43)14-15-31(44)45)37(49)42-34(21(4)7-2)36(48)40-28(17-23-19-38-27-11-9-8-10-26(23)27)35(47)39-24-12-13-25-22(5)16-32(46)50-29(25)18-24/h8-13,16,18-21,28,33-34,38H,6-7,14-15,17H2,1-5H3,(H,39,47)(H,40,48)(H,41,43)(H,42,49)(H,44,45)/t20-,21-,28-,33-,34-/m0/s1 |
Clé InChI |
DIQQFBVJYYDILY-DFXXCKAUSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



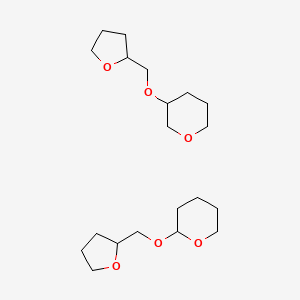
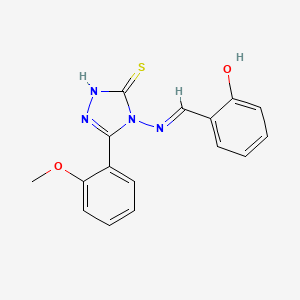
![1,2-Dihydro-6-hydroxy-4-oxo-N-2-pyrazinyl-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12043888.png)
![8-[benzyl(methyl)amino]-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043891.png)


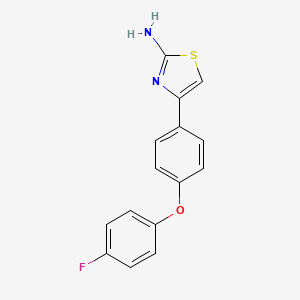
![8-chloro-1,3-dimethyl-9-[2-(4-methylphenyl)-2-oxoethyl]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B12043907.png)
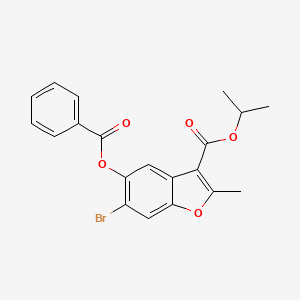
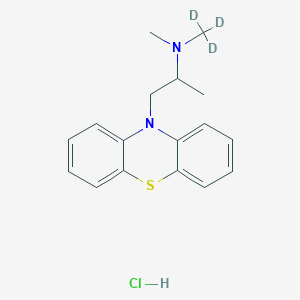


![N,N'-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane](/img/structure/B12043926.png)
